molecular formula C16H24N4O5S B2915970 N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 868981-58-2

N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2915970
CAS No.: 868981-58-2
M. Wt: 384.45
InChI Key: NSUVABIAWPJUNC-UHFFFAOYSA-N
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Description

N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group attached to an oxazolidin ring, which is further linked to an ethanediamide chain with a dimethylaminoethyl substituent. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves multiple steps, typically starting with the preparation of the oxazolidin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the ethanediamide chain through amide bond formation. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group or the oxazolidin ring, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, including its use as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the oxazolidin ring and ethanediamide chain provide additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide can be compared with similar compounds, such as:

    N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide: This compound has a similar structure but with a different alkyl chain length, affecting its chemical properties and reactivity.

    N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide: The oxazinan ring in this compound provides different steric and electronic properties, leading to variations in its reactivity and applications.

The uniqueness of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c1-19(2)9-8-17-15(21)16(22)18-12-14-20(10-11-25-14)26(23,24)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUVABIAWPJUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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